molecular formula C11H8N4O2S3 B2675021 N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 850937-33-6

N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2675021
CAS RN: 850937-33-6
M. Wt: 324.39
InChI Key: MTTVHOAKKMGKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Hemolytic Activity : A study by Gul et al. (2017) focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives similar to the compound of interest, revealing their antimicrobial efficacy against selected microbial species and hemolytic activity. This research highlights the compound's potential as a less toxic antimicrobial agent with specific efficacy against certain microbes (Gul et al., 2017).

  • Optoelectronic Properties : Research by Camurlu and Guven (2015) on thiazole-containing monomers, including N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, evaluated their optoelectronic properties, which are crucial for applications in conducting polymers and possibly for electronic devices, showing promising optical band gaps and switching times (Camurlu & Guven, 2015).

  • Anticonvulsant Evaluation : Another study delved into indoline derivatives of aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities, showcasing the compound's relevance in developing potential treatments for seizures (Nath et al., 2021).

  • Anti-Inflammatory Activity : Nargund et al. (1994) synthesized derivatives, including 1,3,4-oxadiazoles, demonstrating anti-inflammatory activity, suggesting the compound's potential in creating new anti-inflammatory drugs (Nargund et al., 1994).

  • Anticancer Screening : A study focused on the synthesis and anticancer screening of imidazothiadiazole analogs, indicating the compound's potential in developing anticancer therapies (Abu-Melha, 2021).

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S3/c16-8(13-10-12-3-5-19-10)6-20-11-15-14-9(17-11)7-2-1-4-18-7/h1-5H,6H2,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTVHOAKKMGKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.